

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile

CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Cat. No.:	B1451208

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile**

Executive Summary

This technical guide provides a comprehensive overview of **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile**, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. The incorporation of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group onto the phenylacetonitrile scaffold imparts unique electronic and metabolic properties, making it a valuable building block in modern medicinal chemistry. This document details the compound's core identifiers, physicochemical properties, a representative synthetic workflow, and its strategic importance in drug design. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their discovery programs.

Core Identifiers and Physicochemical Properties

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is a substituted aromatic nitrile. Its identity and fundamental properties are summarized below.

The Strategic Role in Medicinal Chemistry and Drug Development

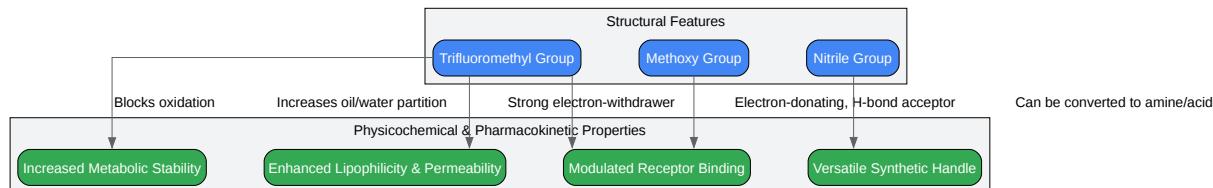
The true value of **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile** lies in the synergistic interplay of its functional groups, which are highly sought after in modern drug design.

The Trifluoromethyl (-CF₃) Group: A Pillar of Modern Pharmaceuticals

The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance key pharmacological properties.^[4] Its inclusion in a drug candidate can profoundly influence metabolic stability, bioavailability, and binding affinity.

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by enzymes like Cytochrome P450.[4] Strategically placing a -CF₃ group on an aromatic ring can block potential sites of metabolic attack, thereby increasing the drug's half-life and reducing patient dose.
- Lipophilicity and Bioavailability: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[4] This enhancement can improve a compound's ability to cross cellular membranes, leading to better absorption and tissue distribution, including

penetration of the blood-brain barrier.^[4] The antidepressant Fluoxetine is a classic example where a trifluoromethyl group contributes to its efficacy.^[5]


- Binding Affinity: The high electronegativity of the -CF₃ group alters the electronic profile of the aromatic ring, influencing how the molecule interacts with its biological target.^[5] This can lead to stronger and more selective binding to enzyme active sites or receptors.

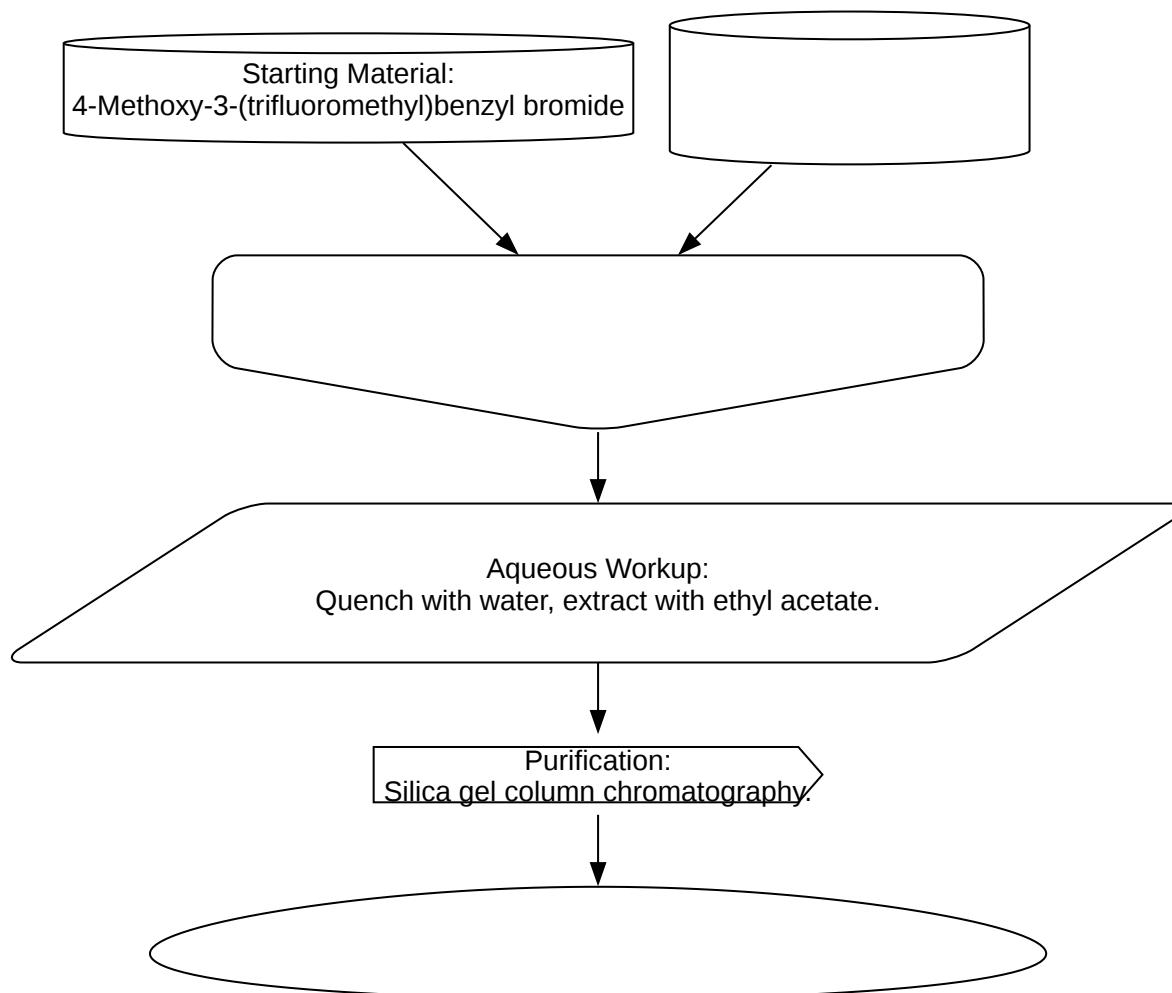
The Methoxy (-OCH₃) and Nitrile (-CN) Groups: Modulators and Synthetic Handles

While the -CF₃ group provides metabolic resistance and lipophilicity, the other functional groups play crucial roles:

- Methoxy Group: The electron-donating methoxy group modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. It can also serve as a hydrogen bond acceptor. However, it is susceptible to O-demethylation, a common metabolic pathway. The presence of the adjacent, strongly electron-withdrawing -CF₃ group can sterically and electronically shield the methoxy group, potentially reducing its metabolic liability compared to an unsubstituted methoxy-phenyl ring.
- Nitrile Group: The acetonitrile moiety is a versatile synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a key connection point for building more complex molecular architectures. This makes the parent molecule an excellent starting material for library synthesis in a discovery campaign.

The logical interplay of these functional groups is what makes **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile** a valuable intermediate.

[Click to download full resolution via product page](#)


Caption: Logical relationship between the molecule's functional groups and their impact on drug discovery properties.

Synthesis Pathway and Experimental Considerations

While a specific peer-reviewed synthesis for 1000555-32-7 is not detailed in the provided search results, a robust and common method for preparing phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following represents a generalized, authoritative protocol for this class of transformation.

Generalized Synthetic Workflow

The synthesis logically proceeds from a commercially available or prepared substituted benzyl bromide. The core of the reaction is a standard SN_2 (bimolecular nucleophilic substitution) mechanism.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile**.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system, including in-process checks and purification to ensure the integrity of the final product.

Objective: To synthesize **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile** from 4-Methoxy-3-(trifluoromethyl)benzyl bromide.

Materials:

- 4-Methoxy-3-(trifluoromethyl)benzyl bromide (1.0 eq)
- Sodium Cyanide (NaCN) (1.2 eq)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel (for chromatography)

Procedure:

- Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-Methoxy-3-(trifluoromethyl)benzyl bromide. Dissolve the starting material in anhydrous DMSO.
 - Causality: DMSO is a polar aprotic solvent, which effectively solvates the sodium cation while leaving the cyanide anion (the nucleophile) highly reactive for the SN₂ attack. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.
- Reagent Addition: Carefully add sodium cyanide to the solution in one portion.
 - Trustworthiness: Using a slight excess (1.2 eq) of the cyanide source ensures the reaction goes to completion, consuming all of the electrophilic benzyl bromide.
- Reaction Monitoring: Heat the reaction mixture to 70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, eluting with a 3:1

Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting material spot is no longer visible.

- **Workup and Extraction:** Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
 - **Causality:** The organic product is soluble in ethyl acetate, while the inorganic salts (NaBr, excess NaCN) and DMSO are soluble in water. This partitioning effectively separates the product from the bulk of the reaction medium.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then brine.
 - **Causality:** The water wash removes residual DMSO, and the brine wash removes residual water from the organic layer, initiating the drying process.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final product.
- **Characterization:** Confirm the identity and purity of the isolated product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety and Handling

Safe handling of this compound and its precursors is paramount. Information is synthesized from safety data sheets of structurally related phenylacetonitriles and cyanides.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Hazard Identification:** Phenylacetonitriles can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[\[6\]](#)[\[7\]](#) The primary danger in the synthesis stems from the use of sodium cyanide, which is highly toxic and can release deadly hydrogen cyanide gas if acidified.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8] All manipulations involving sodium cyanide or the reaction mixture should be performed inside a certified chemical fume hood.[6]
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of soap and water.[6] Remove contaminated clothing.[6]
 - Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6]
 - Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[6]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Store locked up.[6]

Conclusion

4-Methoxy-3-(trifluoromethyl)phenylacetonitrile is more than a simple chemical; it is a strategically designed building block for modern chemical research. The combination of a metabolically robust trifluoromethyl group, a modulating methoxy group, and a versatile nitrile handle makes it an attractive starting point for developing novel pharmaceuticals and agrochemicals. Understanding its properties, synthesis, and safe handling procedures enables researchers to effectively incorporate this valuable intermediate into their discovery and development pipelines.

References

- 4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook.
- SAFETY DATA SHEET - 3-(Trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific.
- 4-(Trifluoromethyl)phenylacetonitrile. PubChem.
- **4-Methoxy-3-(trifluoromethyl)phenylacetonitrile**. Appchem.
- 4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook.
- 3-(Trifluoromethyl)phenylacetonitrile. African Rock Art.
- Benzeneacetonitrile, 4-methoxy-. PubChem.

- 4-(Trifluoromethyl)phenylacetonitrile. NIST WebBook.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). ResearchGate.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Methoxy-3-(trifluoroMethyl)phenylacetonitrile, 97% | 1000555-32-7 [chemicalbook.com]
- 2. 1000555-32-7|4-Methoxy-3-(trifluoromethyl)phenylacetonitrile|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Methoxy-3-(trifluoromethyl)phenylacetonitrile CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1451208#4-methoxy-3-trifluoromethyl-phenylacetonitrile-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com